![molecular formula C9H14O4 B2365622 {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate CAS No. 148420-14-8](/img/structure/B2365622.png)
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate
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Overview
Description
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, more commonly referred to as Acetylmethylcyclopropyl acetate (AMCA), is a cyclic ester of acetylmethylcyclopropane and acetic acid. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of approximately 119°C. AMCA was first synthesized in the late 19th century and has since been used in a variety of applications, including scientific research, laboratory experiments, and industrial processes.
Scientific Research Applications
Synthesis and Chemical Transformations
- Methyl 2-cyclopropyl-2-diazoacetate, synthesized from acetylcyclopropane, undergoes copper or rhodium-catalyzed dediazoniation leading to 1-methoxycarbonylcyclobutene. This showcases the potential of cyclopropyl(methoxycarbonyl)carbene in chemical transformations (Prokopenko et al., 2007).
Reactivity and Ring Modifications
- Studies on cyclopropyl formation by addition of methylene units to various compounds demonstrate the diverse reactivity and potential for structural modifications in cyclopropyl-containing molecules (Haywood-Farmer et al., 1966).
Applications in Synthesis of Complex Molecules
- The synthesis and reactivity of 4-C-cyclopropyl-d-xylo-tetrofuranose illustrate the use of cyclopropyl groups in the creation of complex sugar derivatives, indicating the versatility of such compounds in synthesizing biologically significant molecules (Horton & Tindall, 1968).
Role in Cycloaddition Reactions
- Cyclopropyl-dehydroamino acids and other complex molecules have been synthesized via asymmetric catalytic cyclopropenation, highlighting the role of cyclopropyl-containing compounds in facilitating intricate cycloaddition reactions (Imogaı̈ et al., 1998).
Influence in Stereochemical Courses
- The photo-induced Berson-Willcott rearrangement of methyl 3-Isopropyl-1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-exo- and 1-endo-acetate demonstrates the influence of methoxycarbonylmethyl groups on stereochemical courses of reactions (Kato et al., 1978).
Catalytic Cycloisomerization
- PtCl2- and PtCl4-catalyzed cycloisomerization of polyunsaturated precursors with cyclopropyl ring systems showcases the utility of such compounds in creating polycyclic molecules and understanding reaction mechanisms (Marco-Contelles et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(acetyloxymethyl)cyclopropyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFDQGZFJTERO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate |
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